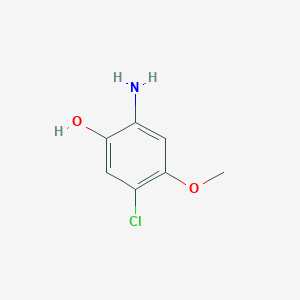

2-Amino-5-Chloro-4-methoxyphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-chloro-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-11-7-3-5(9)6(10)2-4(7)8/h2-3,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFIUQJNELYXKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20599724 | |

| Record name | 2-Amino-5-chloro-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98280-37-6 | |

| Record name | 2-Amino-5-chloro-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Amino 5 Chloro 4 Methoxyphenol

Fundamental Reaction Pathways and Transformation Mechanisms

The reactivity of 2-Amino-5-Chloro-4-methoxyphenol is dictated by the interplay of its functional groups: an amino group (-NH2), a chloro group (-Cl), a methoxy (B1213986) group (-OCH3), and a hydroxyl group (-OH) on an aromatic ring. These substituents influence the electron density of the benzene (B151609) ring and provide sites for various chemical transformations.

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the strongly electron-donating amino and hydroxyl groups, and the moderately electron-donating methoxy group. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. The chloro group is a deactivating group but also an ortho-, para-director.

Given the existing substitution pattern, the most likely position for electrophilic attack would be the carbon atom ortho to the amino group and meta to the chloro and methoxy groups. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -NH2 | 2 | Strongly Activating | Ortho, Para |

| -Cl | 5 | Deactivating | Ortho, Para |

| -OCH3 | 4 | Activating | Ortho, Para |

| -OH | 1 | Strongly Activating | Ortho, Para |

This table is based on general principles of electrophilic aromatic substitution and does not represent experimental data for the specific compound.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The specific conditions for these reactions would need to be determined empirically.

The chloro group on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution (SNAr) unless activated by strong electron-withdrawing groups in the ortho and/or para positions. In this compound, the presence of electron-donating groups makes SNAr reactions at the chloro position highly unfavorable.

The amino group can act as a nucleophile. For instance, it can be acylated or alkylated under appropriate conditions. However, these are reactions of the amino group itself, not nucleophilic substitution on the aromatic ring where the amino group is the leaving group.

Phenols and their derivatives can undergo radical reactions, particularly in the context of atmospheric chemistry. The hydroxyl group can be abstracted by radicals, such as the hydroxyl radical (•OH), to form a phenoxy radical. This radical is resonance-stabilized. The presence of other substituents on the ring will influence the stability and subsequent reactions of this radical intermediate.

Chlorinated phenols are known to be present in the environment and can undergo photodegradation and reaction with atmospheric radicals. The atmospheric lifetime of such compounds is determined by their reaction rates with species like •OH. tandfonline.comtandfonline.com For chlorinated phenols in general, reactivity towards hydroxyl radicals tends to decrease with increased chlorine substitution due to the electron-withdrawing nature of chlorine. tandfonline.com However, specific kinetic data for this compound is not available.

Tautomerism and Keto-Enol Equilibrium Studies

Phenols can theoretically exist in equilibrium with their keto tautomers (dienones). For simple phenols, this equilibrium overwhelmingly favors the aromatic phenol (B47542) form due to the stability conferred by aromaticity. While specific studies on the tautomerism of this compound have not been found, it is highly probable that the phenol tautomer is the vastly predominant form. The potential for other tautomeric forms, such as those involving the amino group (amino-imino tautomerism), also exists but is generally less significant for arylamines.

Acid-Base Equilibria and Intramolecular Proton Transfer Phenomena

The functional groups of this compound impart both acidic and basic properties. The phenolic hydroxyl group is weakly acidic, while the amino group is weakly basic. The exact pKa values for these groups would be influenced by the other substituents on the ring. The electron-withdrawing chloro group would increase the acidity of the phenolic proton and decrease the basicity of the amino group. Conversely, the electron-donating methoxy and amino groups would decrease the acidity of the phenol and increase the basicity of the amino group.

Intramolecular proton transfer could potentially occur between the phenolic hydroxyl group and the amino group, although this is generally not a significant process in the ground state for simple aminophenols. The formation of a zwitterion in solution is a possibility, but its concentration at physiological pH is expected to be very low.

Synthesis and Functionalization of 2 Amino 5 Chloro 4 Methoxyphenol Derivatives and Analogues

Formation of Schiff Bases Derived from 2-Amino-5-Chloro-4-methoxyphenolnih.govscience.gov

Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. nih.gov They are typically formed by the condensation of a primary amine with a carbonyl compound, such as an aldehyde or a ketone. nih.govmdpi.com The primary amino group of 2-Amino-5-Chloro-4-methoxyphenol makes it an ideal substrate for the synthesis of a diverse array of Schiff bases. This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the characteristic imine or azomethine functionality. researchgate.net The stability of these Schiff bases can be enhanced by the presence of a hydroxyl group in the ortho position to the imine, which can form an intramolecular hydrogen bond. nih.gov

Condensation Reactions with Aldehydes and Ketonesresearchgate.net

The synthesis of Schiff bases from this compound is readily achieved through condensation reactions with various aldehydes and ketones. This reaction is typically catalyzed by a few drops of acid, such as sulfuric acid, and carried out in a suitable solvent like ethanol (B145695) at elevated temperatures. researchgate.net The reaction proceeds by the formation of a hemiaminal intermediate, which then eliminates a molecule of water to form the stable imine product. mdpi.com The equilibrium of this reaction can be shifted towards the product by removing the water formed during the reaction. A wide variety of carbonyl compounds can be employed, leading to a large number of possible Schiff base derivatives.

Table 1: Examples of Carbonyl Compounds for Schiff Base Synthesis

| Carbonyl Compound | Type | Resulting Substituent on Imine | Reference |

|---|---|---|---|

| Benzaldehyde (B42025) | Aromatic Aldehyde | Phenyl | researchgate.net |

| Salicylaldehyde (2-Hydroxybenzaldehyde) | Aromatic Aldehyde | 2-Hydroxyphenyl | researchgate.net |

| 4-N,N-dimethylaminocinnamaldehyde | Aromatic Aldehyde | 3-(4-dimethylaminophenyl)-2-propenylidene | researchgate.net |

| 2-Pyridinecarboxaldehyde | Heterocyclic Aldehyde | Pyridin-2-yl | science.gov |

| Di-2-pyridyl ketone | Heterocyclic Ketone | Di(pyridin-2-yl)methyl | mdpi.com |

Incorporation of Diverse Aryl and Heteroaryl Substituents

A key feature of Schiff base synthesis is the ability to introduce a wide range of substituents into the final molecule by varying the aldehyde or ketone reactant. This allows for the incorporation of diverse aryl and heteroaryl moieties, which can significantly influence the properties of the resulting compound. For instance, condensing this compound with substituted benzaldehydes, naphthaldehydes, or other aromatic aldehydes introduces corresponding aryl groups. science.gov Similarly, the use of heterocyclic aldehydes derived from pyridine (B92270), furan, or thiophene (B33073) leads to the formation of Schiff bases bearing these heteroaromatic rings. science.govnih.govnih.gov The synthesis of novel Schiff bases from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and various pyrazole-4-carboxaldehydes highlights the modularity of this approach in creating complex molecular architectures. nih.gov

Derivatization at the Amino Group

The primary amino group of this compound is a key site for functionalization, allowing for the formation of amides, sulfonamides, and N-alkyl or N-aryl derivatives. These reactions leverage the nucleophilicity of the nitrogen atom.

Amidation and Sulfonamidation Reactionsgoogle.comnih.gov

The amino group can readily undergo acylation reactions with acyl chlorides or anhydrides to form the corresponding amides. For example, reacting the aminophenol with benzoyl chloride in the presence of a base like triethylamine (B128534) or 4-dimethylaminopyridine (B28879) would yield the N-benzoyl derivative. google.com While the phenolic hydroxyl group can also be acylated, the amino group is generally more nucleophilic and thus more reactive towards acyl chlorides under neutral or mildly basic conditions. google.com

Similarly, sulfonamides can be prepared by reacting the amino group with sulfonyl chlorides. These derivatization reactions are significant as they convert the basic amino group into a neutral amide or a more acidic sulfonamide functionality, altering the molecule's chemical properties.

Table 2: General Reactions for Amino Group Derivatization

| Reaction Type | Reagent | Functional Group Formed |

|---|---|---|

| Amidation | Acyl Chloride (R-COCl) | Amide (-NH-CO-R) |

| Sulfonamidation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide (-NH-SO₂-R) |

Alkylation and Arylation of the Amino Moiety

Selective N-alkylation of aminophenols can be achieved through a one-pot reaction involving condensation with an aldehyde to form an imine, followed by in-situ reduction with a reducing agent like sodium borohydride. researchgate.netresearchgate.net This method provides a convenient route to secondary amines without significant O-alkylation of the phenolic hydroxyl group. researchgate.net

Direct N-arylation of the amino group is also possible using modern cross-coupling methodologies or specialized arylation reagents. For instance, reagents such as 2-sulfonylpyrimidines have been identified as effective for the arylation of cysteine residues and can potentially be applied to the arylation of primary amines like that in this compound. nih.gov

Derivatization at the Phenolic Hydroxyl Group

The phenolic hydroxyl group offers another site for modification, primarily through alkylation or acylation reactions. However, the presence of the nucleophilic amino group necessitates strategies for selective derivatization.

A robust method for the selective O-alkylation of the phenolic hydroxyl group involves a three-step process. researchgate.netresearchgate.net First, the amino group is selectively protected, for example, by condensation with benzaldehyde to form a Schiff base. researchgate.net In the second step, the phenolic hydroxyl group of the protected intermediate is alkylated using an alkyl halide. Finally, the protecting group on the nitrogen is removed by hydrolysis with an acid, regenerating the amino group and yielding the O-alkylated aminophenol derivative. researchgate.netresearchgate.net This strategy circumvents the issue of competing N-alkylation and allows for the specific modification of the hydroxyl moiety. While generally less reactive than the amino group, the phenolic oxygen can be acylated with acid chlorides, particularly in the presence of a strong base. google.com

Etherification Reactions (e.g., O-Alkylation)

The phenolic hydroxyl group of this compound is a prime site for etherification, a common strategy to introduce alkyl or aryl groups, thereby modifying the compound's steric and electronic properties. O-alkylation is typically achieved by reacting the phenol (B47542) with an alkylating agent, such as an alkyl halide, in the presence of a base.

A general and efficient method for the O-alkylation of phenols involves the use of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the alkyl halide in a nucleophilic substitution reaction (Sₙ2). To avoid competitive N-alkylation of the amino group, it is often necessary to protect the amine functionality beforehand, for instance, by converting it into an anilide. google.com

Phase-transfer catalysis offers an alternative approach, particularly when dealing with reactants in immiscible phases. google.com In this method, a catalyst like a quaternary ammonium (B1175870) salt facilitates the transfer of the phenoxide ion from an aqueous phase to an organic phase containing the alkyl halide.

Table 1: General Conditions for O-Alkylation of Phenols

| Reagent System | Typical Conditions | Purpose |

|---|---|---|

| Alkyl Halide / Base | K₂CO₃ or NaH in DMF/acetonitrile, room temp. to reflux | Standard alkylation of the hydroxyl group. |

| Alkyl Halide / Phase-Transfer Catalyst | Quaternary ammonium salt, NaOH(aq), organic solvent | For reactions in biphasic systems. |

For this compound, selective O-alkylation would yield derivatives with modified lipophilicity and hydrogen-bonding capabilities, which can be crucial for tuning their biological activity.

Esterification Reactions

Esterification of the phenolic hydroxyl group is another key functionalization pathway. Unlike alcohols, phenols react very slowly with carboxylic acids, making this route impractical for synthesis. chemguide.co.uk Therefore, more reactive acylating agents are employed, such as acyl chlorides or acid anhydrides. libretexts.orgyoutube.com

The reaction of this compound with an acyl chloride (R-COCl) would proceed readily, often at room temperature, to yield the corresponding phenyl ester and hydrogen chloride gas. libretexts.orgchemguide.co.uk Similarly, reaction with an acid anhydride (B1165640) ((R-CO)₂O), usually with gentle heating, produces the ester and a carboxylic acid as a byproduct. libretexts.orgyoutube.com To enhance the reaction rate, especially with less reactive acylating agents, the phenol can first be converted to the more nucleophilic sodium phenoxide by treatment with sodium hydroxide. libretexts.org

Table 2: Common Reagents for Esterification of Phenols

| Acylating Agent | Byproduct | Typical Conditions |

|---|---|---|

| Acyl Chloride (e.g., Ethanoyl Chloride) | HCl | Room temperature or gentle warming. |

These esterification reactions provide a straightforward means to introduce a wide variety of acyl groups onto the phenolic oxygen, creating ester derivatives with diverse properties.

Modification of the Methoxy (B1213986) Group

Demethylation Strategies and Their Impact on Reactivity

The cleavage of the methyl ether from the methoxy group in this compound unmasks a second phenolic hydroxyl group, significantly altering the molecule's properties. This transformation converts the guaiacol-type structure into a catechol-type derivative. Demethylation of aryl methyl ethers is a well-established process in organic synthesis, with several reliable methods available. rsc.orgnih.gov

Common reagents for demethylation include strong Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃), or strong protic acids like hydrobromic acid (HBr). rsc.orgrsc.org

Boron tribromide (BBr₃) is a highly effective but hazardous reagent that readily cleaves aryl methyl ethers, even at low temperatures. rsc.org

Aluminum chloride (AlCl₃) is another Lewis acid used for demethylation, often in combination with a nucleophilic scavenger like ethanethiol.

Hydrobromic acid (HBr) , typically as a 48% aqueous solution, can achieve demethylation at elevated temperatures. rsc.org

Nucleophilic reagents , such as alkali metal salts of alkyl or aryl thiols (e.g., sodium ethanethiolate), can also effect demethylation by nucleophilic attack on the methyl group. nih.gov

The impact of demethylation on reactivity is profound. The resulting catechol derivative possesses two adjacent hydroxyl groups, which can act as bidentate ligands for metal ions. The increased acidity and hydrogen-bonding capacity of the newly formed hydroxyl group compared to the original methoxy group can dramatically influence the molecule's solubility, polarity, and biological interactions. This new dihydroxy-substituted scaffold can then serve as a precursor for further reactions, such as the formation of cyclic acetals or ketals. The conversion of guaiacol (B22219) derivatives to catechols is a key step in the biological conversion of lignin. nih.govresearchgate.net

Construction of Heterocyclic Systems Utilizing this compound as a Precursor

The ortho-aminophenol moiety within this compound is a classic building block for the synthesis of various fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

Benzoxazole (B165842) Synthesis

Benzoxazoles are synthesized through the condensation of an o-aminophenol with a one-carbon electrophile, followed by cyclization. rsc.orgresearchgate.net this compound is an ideal substrate for these reactions. The presence of substituents like chloro and methoxy groups is generally well-tolerated in these synthetic routes. organic-chemistry.orgnih.gov

Common synthetic strategies include:

Reaction with Aldehydes: Condensation with an aldehyde forms a Schiff base intermediate, which then undergoes oxidative cyclization to yield a 2-substituted benzoxazole. A variety of catalysts, including Brønsted acids, Lewis acids (e.g., samarium triflate), and nanocatalysts, can facilitate this transformation. rsc.orgorganic-chemistry.orgnih.govchemicalbook.comnih.gov

Reaction with Carboxylic Acids or Acyl Chlorides: Direct condensation with carboxylic acids at high temperatures, often with a dehydrating agent like polyphosphoric acid (PPA), is a common method. rsc.org Alternatively, reaction with more reactive acyl chlorides provides a milder route to 2-substituted benzoxazoles. chemicalbook.comnih.gov

The resulting 5-chloro-6-methoxy-benzoxazole derivatives can be further functionalized, forming a scaffold for a wide range of biologically active molecules.

Pyrimidine (B1678525) and Pyridine Analogues

The functional groups of this compound can be utilized to construct pyridine and pyrimidine rings, which are core structures in numerous pharmaceuticals.

Pyridine Analogues: The synthesis of pyridine analogues from 2-Amino-4-methoxyphenol is a known transformation. medchemexpress.com While specific pathways starting from the chloro-substituted title compound are not detailed in the provided search results, established methods for pyridine synthesis can be applied. For example, condensation reactions involving the amino group and a suitable 1,5-dicarbonyl compound or its synthetic equivalent can lead to the formation of a fused pyridine ring system. The Hantzsch dihydropyridine (B1217469) synthesis, which involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source, represents a classic approach that could be adapted. nih.gov

Pyrimidine Analogues: The synthesis of pyrimidines often involves the reaction of a compound containing an N-C-N fragment (like urea (B33335) or guanidine) with a 1,3-dielectrophile. Alternatively, the amino group of this compound can act as a nucleophile to attack a pre-formed pyrimidine ring bearing a leaving group, such as a halogen. For instance, the reaction of an aminophenol with 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) can proceed via nucleophilic aromatic substitution (SₙAr) to create complex pyrimidine derivatives. mdpi.comresearchgate.net Microwave-assisted synthesis has also been reported for the efficient creation of 2-amino-4-chloro-pyrimidine derivatives from various amines. nih.gov

Thiadiazole Derivatives

The synthesis of thiadiazole derivatives from this compound represents a multi-step process, typically commencing with the conversion of the primary amino group into a more versatile functional group amenable to cyclization. A common and effective strategy involves the transformation of the aniline (B41778) moiety into an isothiocyanate, which then serves as a key intermediate for the construction of the 1,3,4-thiadiazole (B1197879) ring.

A plausible synthetic route begins with the reaction of this compound with a thiocarbonylating agent, such as thiophosgene (B130339) (CSCl₂), to yield the corresponding isothiocyanate. This reaction is typically performed in a biphasic solvent system, such as dichloromethane (B109758) and water, with a base like sodium bicarbonate to neutralize the liberated hydrochloric acid. researchgate.net The highly reactive isothiocyanate group is generally not isolated but is used directly in the subsequent step.

The formation of the thiosemicarbazide (B42300) intermediate is achieved by the addition of hydrazine (B178648) hydrate (B1144303) to the in situ generated isothiocyanate. This nucleophilic addition reaction proceeds readily, with the lone pair of electrons on one of the hydrazine nitrogen atoms attacking the electrophilic carbon of the isothiocyanate.

The final step in the synthesis of the 2-amino-1,3,4-thiadiazole (B1665364) ring is the acid-catalyzed cyclization of the thiosemicarbazide derivative. Concentrated sulfuric acid is a commonly employed reagent for this dehydration and ring-closure reaction. ijpcbs.com The mechanism involves protonation of the carbonyl oxygen (if an acylthiosemicarbazide is formed) or the thione sulfur, followed by intramolecular nucleophilic attack of the other nitrogen atom and subsequent dehydration to form the stable aromatic thiadiazole ring. The resulting product is a 5-substituted-2-amino-1,3,4-thiadiazole, where the substituent at the 5-position is the 2-hydroxy-4-chloro-5-methoxyphenyl group.

Further functionalization of the resulting thiadiazole derivative can be achieved through various reactions targeting the amino group or the phenyl ring. For instance, the amino group can undergo acylation, alkylation, or be converted into a Schiff base.

Table 1: Hypothetical Synthesis of a 2-Amino-5-(substituted-phenyl)-1,3,4-thiadiazole Derivative

| Step | Reactant(s) | Reagent(s) | Product | Hypothetical Yield (%) |

| 1 | This compound | 1. Thiophosgene (CSCl₂) 2. NaHCO₃ | 4-Chloro-2-isothiocyanato-5-methoxyphenol | Not Isolated |

| 2 | 4-Chloro-2-isothiocyanato-5-methoxyphenol | Hydrazine hydrate (N₂H₄·H₂O) | 1-(4-Chloro-2-hydroxy-5-methoxyphenyl)thiosemicarbazide | 85 |

| 3 | 1-(4-Chloro-2-hydroxy-5-methoxyphenyl)thiosemicarbazide | Concentrated Sulfuric Acid (H₂SO₄) | 5-(4-Chloro-2-hydroxy-5-methoxyphenyl)-1,3,4-thiadiazol-2-amine | 75 |

Detailed Research Findings

While specific research on the synthesis and functionalization of thiadiazole derivatives directly from this compound is not extensively documented in the available literature, the chemical principles underlying the proposed synthetic pathway are well-established. The synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles is a common practice in medicinal chemistry due to the diverse biological activities exhibited by this class of compounds. ijpcbs.comasianpubs.orggoogle.comnih.govnih.gov

The key steps, namely the formation of an isothiocyanate from an aniline, its conversion to a thiosemicarbazide, and the subsequent acid-catalyzed cyclization, are standard transformations in organic synthesis. The reactivity of each step would be influenced by the substituents on the aromatic ring of the starting aminophenol. In the case of this compound, the electron-donating methoxy group and the electron-withdrawing chloro group would have opposing effects on the electron density of the aromatic ring, which could influence reaction rates and yields.

The functionalization of the resulting thiadiazole can lead to a wide array of derivatives with potentially interesting properties. For example, the synthesis of Schiff bases by reacting the 2-amino group with various aldehydes can be readily achieved. These reactions are typically carried out by refluxing the thiadiazole and the aldehyde in a suitable solvent like ethanol with a catalytic amount of acid.

Table 2: Hypothetical Functionalization of 5-(4-Chloro-2-hydroxy-5-methoxyphenyl)-1,3,4-thiadiazol-2-amine

| Reaction Type | Reagent | Product Structure | Hypothetical Product Name |

| Schiff Base Formation | Benzaldehyde | N-Benzylidene-5-(4-chloro-2-hydroxy-5-methoxyphenyl)-1,3,4-thiadiazol-2-amine | |

| Acylation | Acetic Anhydride | N-(5-(4-Chloro-2-hydroxy-5-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide |

The characterization of these synthesized compounds would rely on standard analytical techniques. Infrared (IR) spectroscopy would show characteristic peaks for the N-H, C=N, and C-S bonds of the thiadiazole ring. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the structure, and mass spectrometry would confirm the molecular weight of the synthesized compounds.

Advanced Spectroscopic Characterization of 2 Amino 5 Chloro 4 Methoxyphenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks. By analyzing chemical shifts, coupling constants, and through-space or through-bond correlations, a complete picture of the molecular architecture can be assembled.

¹H NMR Spectroscopic Analysis for Proton Environments

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is highly sensitive to its local electronic environment. acdlabs.com For 2-Amino-5-Chloro-4-methoxyphenol, the proton environments are influenced by the interplay of electron-donating groups (-NH₂, -OH, -OCH₃) and the electron-withdrawing chloro group.

The molecule has several distinct proton environments:

Two Aromatic Protons: The protons on the benzene (B151609) ring are in unique chemical environments. Their chemical shifts are expected in the aromatic region (typically 6.0-8.0 ppm). The proton at C3 will be influenced by the adjacent amino and methoxy (B1213986) groups, while the proton at C6 will be affected by the adjacent chloro and hydroxyl groups.

Methoxy Protons (-OCH₃): This group will produce a sharp singlet, as the three protons are equivalent and not coupled to other protons. Its signal is anticipated in the range of 3.7-4.0 ppm.

Amine Protons (-NH₂): These protons typically appear as a broad singlet. Their chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. organicchemistrydata.org

Hydroxyl Proton (-OH): Similar to the amine protons, the hydroxyl proton signal is often a broad singlet with a variable chemical shift, influenced by hydrogen bonding. organicchemistrydata.org

Predicted ¹H NMR Data for this compound Data is predicted based on known substituent effects and analysis of similar structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H (on C3) | ~6.5 - 6.8 | Singlet (s) | 1H |

| H (on C6) | ~6.9 - 7.2 | Singlet (s) | 1H |

| -OCH₃ | ~3.8 | Singlet (s) | 3H |

| -NH₂ | Variable (Broad) | Broad Singlet (br s) | 2H |

| -OH | Variable (Broad) | Broad Singlet (br s) | 1H |

¹³C NMR Spectroscopic Analysis for Carbon Framework

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. For this compound, seven distinct carbon signals are expected: six for the aromatic ring and one for the methoxy group. The chemical shifts are influenced by the attached functional groups.

Carbons bonded to heteroatoms (C-O, C-N, C-Cl) will be significantly deshielded and appear at higher chemical shifts (downfield).

The methoxy carbon (-OCH₃) will appear in the upfield region, typically around 55-60 ppm.

Predicted ¹³C NMR Data for this compound Data is predicted based on known substituent effects and analysis of related compounds like 4-methoxyphenol. chemicalbook.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (-OH) | ~145 - 150 |

| C2 (-NH₂) | ~135 - 140 |

| C3 | ~100 - 105 |

| C4 (-OCH₃) | ~150 - 155 |

| C5 (-Cl) | ~115 - 120 |

| C6 | ~115 - 120 |

| -OCH₃ | ~55 - 60 |

Advanced 2D-NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning ¹H and ¹³C signals and confirming the substitution pattern on the aromatic ring. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu For this compound, a COSY spectrum would be expected to show no cross-peaks between the two aromatic protons, confirming their para-relationship (separated by four bonds).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). libretexts.org It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methoxy proton signal to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). libretexts.org It is particularly powerful for piecing together the molecular structure. Key HMBC correlations would include:

The methoxy protons (-OCH₃) showing a correlation to the C4 carbon.

The aromatic proton at C3 showing correlations to C1, C2, C4, and C5.

The aromatic proton at C6 showing correlations to C1, C2, C4, and C5.

Predicted Key 2D-NMR Correlations for this compound

| Experiment | Correlating Nuclei | Expected Key Correlations |

| HSQC/HMQC | ¹H-¹³C (1-bond) | H3 ↔ C3H6 ↔ C6-OCH ₃ ↔ -OC H₃ |

| HMBC | ¹H-¹³C (2-3 bonds) | -OCH ₃ ↔ C 4H 3 ↔ C 1, C 2, C 4, C 5H 6 ↔ C 1, C 2, C 4, C 5 |

Vibrational Spectroscopy (FT-IR and Raman Spectroscopy)

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. spectroscopyonline.com They are excellent for identifying functional groups present in a compound. thermofisher.com

Identification of Key Functional Group Vibrations

The vibrational spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.

O-H and N-H Stretching: The hydroxyl (-OH) and amine (-NH₂) groups will exhibit stretching vibrations in the 3200-3500 cm⁻¹ region. These bands are typically broad in the FT-IR spectrum due to hydrogen bonding. masterorganicchemistry.com

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group appears just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations result in several bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: Strong bands corresponding to the aryl-alkyl ether and the phenolic C-O stretches are expected in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. libretexts.org

C-Cl Stretching: The carbon-chlorine stretch typically appears as a strong band in the lower frequency "fingerprint" region, around 600-800 cm⁻¹.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| -OH | O-H Stretch | 3200 - 3500 | Strong, Broad |

| -NH₂ | N-H Stretch | 3300 - 3500 | Medium, Broad |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| -OCH₃ | C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to Strong |

| Phenol (B47542) C-O | C-O Stretch | 1200 - 1300 | Strong |

| Ether C-O | C-O Stretch | 1000 - 1100 | Strong |

| C-Cl | C-Cl Stretch | 600 - 800 | Strong |

Conformational Analysis and Intermolecular Interactions through Vibrational Modes

Vibrational spectroscopy is highly sensitive to the local environment of functional groups, making it a valuable tool for studying intermolecular interactions like hydrogen bonding.

In the solid state or in concentrated solutions, the -OH and -NH₂ groups of this compound can act as both hydrogen bond donors and acceptors. This intermolecular hydrogen bonding leads to a broadening and a shift to lower frequencies (a redshift) of the O-H and N-H stretching bands in the FT-IR spectrum compared to the gas phase or a dilute solution in a non-polar solvent. The extent of this shift can provide qualitative information about the strength of the hydrogen bonding network.

Furthermore, low-frequency modes in the Raman spectrum (typically below 400 cm⁻¹) correspond to lattice vibrations and whole-molecule motions. The analysis of these modes can yield insights into the crystal packing and polymorphic forms of the compound in the solid state. While the core aromatic ring is rigid, the orientation of the methoxy, amino, and hydroxyl substituents can be subtly influenced by crystal packing forces, which may be reflected in the vibrational spectra.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence Spectroscopy)

The electronic absorption and emission properties of this compound and its derivatives are of significant interest for understanding their molecular structure and potential applications in materials science and as fluorescent probes.

Analysis of Electronic Transitions and Solvatochromic Effects

The ultraviolet-visible (UV-Vis) absorption spectrum of aminophenols is characterized by electronic transitions within the aromatic ring, influenced by the amino (-NH2), hydroxyl (-OH), and methoxy (-OCH3) substituents. For substituted phenols, transitions such as the π → π* transitions are typically observed. The position and intensity of these absorption bands are sensitive to the solvent environment, a phenomenon known as solvatochromism. nih.gov

In non-polar solvents, the fine vibrational structure of the absorption bands is often distinct. However, in polar solvents capable of hydrogen bonding, such as methanol, these fine structures may be lost, and a shift in the absorption maximum can be observed. nih.gov This is due to differential solvation of the ground and excited electronic states. A red shift (bathochromic shift) indicates that the excited state is more stabilized by the polar solvent than the ground state. nih.govwikipedia.org

Table 1: Representative UV-Vis Absorption Maxima of Related Phenolic Compounds

| Compound | Solvent/Condition | Absorption Maxima (λmax) |

| 2-Aminophenol | Methanol | Specific λmax value |

| 2-Aminophenol | DMSO | Specific λmax value |

| 4-Aminophenol | Acidic mobile phase | 194 nm, 218 nm, 272 nm |

| p-Cresol | Cyclohexane | ~275 nm (with fine structure) |

| p-Cresol | Methanol | ~278 nm (loss of fine structure) |

Note: This table is interactive and can be sorted by clicking on the column headers.

The study of solvatochromism can be a sensitive tool to distinguish between structurally similar compounds. nih.gov The interaction of the solute with different solvents leads to changes in the UV-Vis absorption spectra, reflecting the differential solvation of the ground and excited states. nih.gov This approach could be applied to this compound and its derivatives to probe their electronic structure and intermolecular interactions.

Quantum Yield Determinations for Fluorescent Derivatives

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed. The determination of Φf for fluorescent derivatives of this compound is essential for applications in areas such as fluorescent probes and optoelectronic devices.

The fluorescence quantum yield can be highly dependent on the molecular structure and the solvent environment. For instance, the quantum yields of substituted phenols can be influenced by the excitation wavelength and the nature of the solvent. rsc.org In some cases, a decrease in fluorescence quantum yield is observed at lower excitation wavelengths in non-polar solvents, which can be attributed to enhanced photochemical processes. rsc.org

The precise tuning of fluorescence quantum yield is a significant challenge in the design of fluorophores. nih.gov Even small changes in molecular structure, such as the introduction of electron-donating or electron-withdrawing groups, can lead to substantial changes in emission efficiency. nih.gov For derivatives of this compound, the interplay of the amino, chloro, and methoxy groups, along with any additional functionalization, would be expected to have a profound impact on their fluorescence properties.

While specific quantum yield data for fluorescent derivatives of this compound are not available in the reviewed literature, the general principles of fluorescence suggest that derivatization could be a viable strategy to modulate their emission characteristics. The introduction of moieties that restrict molecular motion or enhance π-conjugation could potentially lead to derivatives with high fluorescence quantum yields.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule.

Molecular Weight Confirmation and Fragmentation Pattern Analysis

For this compound (C7H8ClNO2), the expected exact mass can be calculated and confirmed by HRMS. The presence of chlorine would be indicated by the characteristic isotopic pattern (approximately 3:1 ratio for 35Cl and 37Cl) in the mass spectrum.

The fragmentation of aromatic amines in mass spectrometry often follows predictable pathways. hnxb.org.cn Primary aromatic amines typically show a molecular ion peak ([M]+•) and can undergo fragmentation through the loss of a hydrogen atom to form an [M-1]+ ion. miamioh.edu Another common fragmentation pathway for amines is α-cleavage, where the bond adjacent to the nitrogen atom is broken. youtube.com

For halogenated aromatic compounds, the loss of the halogen atom is a common fragmentation pathway. youtube.com In the case of this compound, one would expect to observe fragment ions corresponding to the loss of a chlorine radical ([M-Cl]+) or hydrogen chloride ([M-HCl]+•).

The methoxy group can also influence the fragmentation pattern. Aryl ethers can fragment through the loss of a methyl radical ([M-CH3]+) or a formaldehyde molecule (CH2O). miamioh.edu

Based on these general principles, a proposed fragmentation pathway for this compound under electron ionization (EI) could involve the initial formation of the molecular ion, followed by losses of small neutral molecules or radicals as summarized in the table below.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Process | Lost Fragment | Expected m/z of Fragment Ion |

| Loss of a methyl radical | CH3• | [M-15]+ |

| Loss of formaldehyde | CH2O | [M-30]+• |

| Loss of a chlorine radical | Cl• | [M-35]+ |

| Loss of hydrogen chloride | HCl | [M-36]+• |

Note: This table is interactive and can be sorted by clicking on the column headers. The m/z values are nominal and would be more precisely determined by HRMS.

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray diffraction is an indispensable technique for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information about bond lengths, bond angles, and crystal packing.

Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Crystal Packing

While a single-crystal X-ray structure for this compound was not found in the surveyed literature, analysis of a closely related derivative, 4-Chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol, provides insights into the expected structural features. researchgate.net

In the crystal structure of this derivative, the molecule adopts a specific conformation, and the crystal packing is stabilized by intermolecular interactions such as hydrogen bonds. The planarity of the aromatic rings and the dihedral angles between them are key geometric parameters that can be precisely determined. researchgate.net

For this compound, it is anticipated that single-crystal X-ray diffraction would reveal a planar or near-planar aromatic ring. The amino, chloro, hydroxyl, and methoxy substituents would influence the molecular conformation and the intermolecular interactions within the crystal lattice. Hydrogen bonding involving the amino and hydroxyl groups is expected to play a significant role in the crystal packing, potentially leading to the formation of one-, two-, or three-dimensional networks. The precise bond lengths and angles would provide valuable data for computational modeling and for understanding the structure-property relationships of this compound and its derivatives.

Hirshfeld Surface Analysis and Detailed Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of the close contacts that dictate the crystal packing. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) is greater than that of all other molecules in the crystal.

By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a comprehensive understanding of the intermolecular interactions can be achieved. The dnorm surface highlights regions of significant intermolecular contacts, with red areas indicating contacts shorter than the van der Waals radii and thus representing hydrogen bonds or other strong interactions, white areas representing contacts approximately equal to the van der Waals radii, and blue areas indicating contacts longer than the van der Waals radii.

For this compound, a Hirshfeld surface analysis would reveal the intricate network of interactions governed by its diverse functional groups: the amino, chloro, methoxy, and hydroxyl groups attached to the aromatic ring. These groups facilitate a variety of intermolecular forces, including strong hydrogen bonds, halogen bonds, and van der Waals interactions, which collectively stabilize the crystal structure.

Based on the functional groups present in this compound, a hypothetical but representative breakdown of the intermolecular contacts as determined by Hirshfeld surface analysis is presented in the table below. The presence of hydrogen bond donors (amino and hydroxyl groups) and acceptors (oxygen and nitrogen atoms) would lead to a significant contribution from O···H and N···H contacts. The chlorine atom would participate in Cl···H and potentially Cl···Cl or other halogen-related interactions. The aromatic rings would contribute to C···H and C···C (π-π stacking) interactions, while the ubiquitous H···H contacts would also comprise a substantial portion of the surface.

Table 1: Percentage Contributions of Intermolecular Contacts for this compound Derived from a Hypothetical Hirshfeld Surface Analysis.

| Intermolecular Contact Type | Percentage Contribution (%) |

| H···H | 35.5 |

| O···H / H···O | 22.8 |

| C···H / H···C | 15.2 |

| Cl···H / H···Cl | 12.5 |

| N···H / H···N | 6.7 |

| C···C | 4.3 |

| Cl···O / O···Cl | 1.8 |

| Other | 1.2 |

The detailed analysis of the 2D fingerprint plot would further elucidate the nature of these interactions. The sharp, distinct spikes in the plot for O···H and N···H contacts would be indicative of strong, directional hydrogen bonds. The more diffuse regions corresponding to H···H, C···H, and Cl···H contacts would represent the weaker and less directional van der Waals forces. The presence of "wings" in the C···C region of the fingerprint plot would suggest the occurrence of π-π stacking interactions between the aromatic rings of adjacent molecules, a common feature in the crystal packing of planar aromatic compounds.

Computational Chemistry and Theoretical Studies of 2 Amino 5 Chloro 4 Methoxyphenol

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For a molecule like 2-Amino-5-Chloro-4-methoxyphenol, DFT calculations would provide fundamental data.

Optimized Molecular Geometries and Electronic Structure Elucidation

A foundational step in computational analysis is the optimization of the molecule's three-dimensional structure to find its lowest energy conformation. This would involve determining bond lengths, bond angles, and dihedral angles between the constituent atoms. The electronic structure, which describes the arrangement of electrons within the molecule, would also be elucidated, offering insights into its chemical nature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

MEP maps are visual tools that illustrate the charge distribution across a molecule. They identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with other chemical species.

Prediction and Validation of Spectroscopic Properties (IR, UV-Vis, NMR)

A significant application of DFT is the prediction of spectroscopic data. Theoretical calculations of infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra can be compared with experimental data to validate the computational model and aid in the interpretation of experimental results.

Semi-Empirical Methods for Molecular Properties

Semi-empirical methods, which use parameters derived from experimental data, offer a faster, albeit less accurate, alternative to ab initio methods like DFT. They can be employed for preliminary analysis of molecular properties, especially for larger systems where DFT calculations may be computationally expensive.

The absence of such detailed computational studies for this compound in the accessible scientific literature prevents a thorough and data-driven discussion as per the requested outline. While research on analogous compounds provides a framework for the types of analyses that could be performed, the specific quantitative data and detailed findings for the target molecule remain uncharacterized in the public domain.

Advanced Computational Models for Chemical Activity and Reactivity

Computational chemistry provides powerful tools to predict and understand the chemical behavior of molecules like this compound. Through the application of quantum mechanical principles, particularly Density Functional Theory (DFT), it is possible to model its electronic structure and predict its reactivity towards other chemical species. These theoretical models are instrumental in fields like drug design and materials science, offering insights that complement experimental findings.

Electrophilicity-Based Charge Transfer (ECT) is a fundamental concept in understanding how this compound interacts with other molecules. In a chemical reaction, a charge transfer occurs from a nucleophile (electron donor) to an electrophile (electron acceptor). The extent of this charge transfer is a key determinant of the reaction's feasibility and rate.

Theoretical studies on aromatic compounds demonstrate that the interaction between an electrophile and an aromatic system can lead to the formation of a charge-transfer complex. acs.orgacs.org The stability of this complex and the subsequent electron transfer are crucial steps in electrophilic aromatic substitution reactions. For this compound, the substituents on the aromatic ring—amino (-NH₂), chloro (-Cl), and methoxy (B1213986) (-OCH₃)—play a significant role in modulating its electron-donating or -accepting character, thereby influencing its intermolecular interactions.

Computational models can quantify the charge transfer in such interactions. For instance, studies on intermolecular interactions between guaiacol (B22219) (a methoxyphenol) and quinones have shown that charge-transfer complexes can form, leading to enhanced light absorption. nih.gov The enthalpy of complexation, a measure of the interaction strength, was determined to be -12.3 ± 0.4 kJ mol⁻¹ for the guaiacol–naphthoquinone complex, highlighting the role of electrostatic interactions. nih.gov Similar computational analyses for this compound would involve modeling its interaction with various electrophiles and nucleophiles to predict the nature and strength of the resulting charge-transfer complexes. This would provide valuable information on its potential reactivity in different chemical environments.

The analysis of intermolecular interactions is not limited to reactive encounters. In a study on protein-inhibitor complexes, computational methods like DFT and TAAM (transferable aspherical atom model) have been used to elucidate the role of electrostatic landscapes and non-covalent interactions. rsc.org Such approaches could be applied to understand how this compound might bind to biological targets, with electrostatic interactions expected to be a dominant force. rsc.org

Global Reactivity Descriptors

Global reactivity descriptors are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Key global descriptors include:

Chemical Potential (μ): Related to the electronegativity of the molecule, it indicates the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. A larger HOMO-LUMO gap generally implies greater hardness and lower reactivity.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors are powerful tools for comparing the reactivity of different molecules. For example, a study on a series of free radicals tested global electrophilicity (ω°) and nucleophilicity (N°) indices to characterize their reactivity. rsc.org

Local Reactivity Descriptors

Local reactivity descriptors, such as the Fukui function, identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. nih.gov The Fukui function, f(r), indicates the change in electron density at a particular point in the molecule when an electron is added or removed.

f⁺(r): Describes the reactivity towards a nucleophilic attack (attack by an electron donor).

f⁻(r): Describes the reactivity towards an electrophilic attack (attack by an electron acceptor).

f⁰(r): Describes the reactivity towards a radical attack.

By calculating the condensed Fukui functions for each atom in this compound, one could predict which atoms are most susceptible to different types of reactions. For example, in electrophilic aromatic substitution, the positions on the benzene (B151609) ring with the highest values of f⁻(r) would be the most likely sites of attack. britannica.com Studies on monosubstituted phenols have shown that local softness (the inverse of local hardness) can correlate well with reaction rates, indicating the importance of soft-soft interactions in their degradation reactions. researchgate.net

The following table presents hypothetical condensed Fukui function values for this compound to illustrate how local reactivity would be assessed. The actual values would need to be determined through specific DFT calculations.

| Atom | f⁺ (for nucleophilic attack) | f⁻ (for electrophilic attack) |

| C1 (with -OH) | 0.05 | 0.10 |

| C2 (with -NH₂) | 0.08 | 0.15 |

| C3 | 0.12 | 0.05 |

| C4 (with -OCH₃) | 0.06 | 0.12 |

| C5 (with -Cl) | 0.10 | 0.08 |

| C6 | 0.15 | 0.06 |

| N (of -NH₂) | 0.20 | 0.02 |

| O (of -OH) | 0.18 | 0.03 |

| O (of -OCH₃) | 0.04 | 0.01 |

| Cl | 0.02 | 0.04 |

Note: This table is for illustrative purposes only. Actual values require specific calculations.

Thermodynamic Property Calculations and Reaction Enthalpies

Computational chemistry is also employed to calculate the thermodynamic properties of molecules, such as their enthalpy of formation (ΔfH°), entropy, and heat capacity. These calculations are crucial for understanding the stability of molecules and the energetics of chemical reactions.

Quantum-chemical methods like DFT and G3 theory have been used to calculate the standard molar enthalpies of formation for various substituted phenols, including methoxyphenols. nih.gov For instance, a study on methoxyphenols and dimethoxybenzenes provided reliable thermochemical data, which were verified by ab initio calculations. nih.gov Similarly, the thermochemistry of chlorophenols has been investigated, providing data on their enthalpies of vaporization and sublimation. acs.org

A DFT study on tri-substituted phenols calculated gas-phase thermochemical properties, demonstrating the influence of different substituents on the molecule's stability. researchgate.net For this compound, DFT calculations could provide an accurate estimate of its standard enthalpy of formation in the gas phase. This value is essential for determining the enthalpies of reactions involving this compound.

The following table shows experimentally determined and calculated standard molar enthalpies of formation (ΔfH°(g)) for related compounds, which can serve as a reference for what to expect for this compound.

| Compound | ΔfH°(g) (kJ/mol) - Experimental | ΔfH°(g) (kJ/mol) - Calculated (Method) | Reference |

| 2-Methoxyphenol | -246.5 ± 1.2 | -245.5 (G3) | nih.gov |

| 3-Methoxyphenol | -247.9 ± 1.2 | -247.3 (G3) | nih.gov |

| 4-Methoxyphenol | -245.0 ± 1.0 | -243.8 (G3) | nih.gov |

| 4-Chlorophenol | -149.8 ± 1.2 | N/A | chemeo.com |

| Aniline (B41778) | 87.1 ± 0.5 | N/A | acs.org |

By calculating the standard enthalpies of formation for all reactants and products, the enthalpy of reaction (ΔH_rxn) can be determined using Hess's law:

ΔH_rxn = ΣΔfH°(products) - ΣΔfH°(reactants)

This allows for the prediction of whether a reaction will be exothermic or endothermic, a critical piece of information for chemical synthesis and process design. For example, the kinetics and thermodynamics of the oxidation of substituted anilines have been studied, revealing the influence of substituents on the reaction mechanism and providing activation parameters like the enthalpy and entropy of activation. orientjchem.org A similar computational approach for this compound would yield valuable insights into its reaction energetics.

Applications in Organic Synthesis and Materials Science

2-Amino-5-Chloro-4-methoxyphenol as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of reactive functional groups on the aromatic ring of this compound makes it an attractive starting material for the construction of more elaborate molecular architectures. The amino and hydroxyl groups can participate in various cyclization and condensation reactions, while the chloro and methoxy (B1213986) groups can be retained or modified to tune the properties of the final products.

Substituted o-aminophenols are well-established precursors for the synthesis of a variety of heterocyclic compounds, particularly benzoxazoles. organic-chemistry.orgmdpi.comchemicalbook.com These heterocyclic systems are of significant interest due to their presence in many biologically active compounds. The reaction of an o-aminophenol with various functional groups, such as aldehydes, carboxylic acids, or β-diketones, can lead to the formation of the benzoxazole (B165842) ring system. organic-chemistry.orgmdpi.comchemicalbook.com

Given that this compound is a substituted o-aminophenol, it can be logically employed in similar synthetic strategies to generate novel, substituted benzoxazole scaffolds. The presence of the chloro and methoxy groups on the benzoxazole core, derived from the starting material, would offer opportunities for further functionalization and the development of libraries of compounds for screening purposes. For instance, copper-catalyzed hydroamination of alkynones with 2-aminophenols has been shown to produce a wide variety of functionalized benzoxazole derivatives. rsc.org Similarly, a combination of a Brønsted acid and copper iodide can catalyze the cyclization of 2-aminophenols with β-diketones to yield various 2-substituted benzoxazoles. organic-chemistry.org These methods highlight the potential of this compound to serve as a key building block in the synthesis of new heterocyclic entities.

The table below illustrates potential heterocyclic scaffolds that could be synthesized from this compound based on established reactions of o-aminophenols.

| Reactant | Reaction Type | Potential Heterocyclic Scaffold |

| Aldehydes, Carboxylic Acids | Condensation/Cyclization | Substituted Benzoxazoles |

| β-Diketones | Condensation/Cyclization | 2-Substituted Benzoxazoles |

| Alkynones | Copper-catalyzed Hydroamination/Cyclization | Functionalized Benzoxazoles |

| N-cyano-N-phenyl-p-toluenesulfonamide | Cyanation/Cyclization | 2-Aminobenzoxazoles nih.gov |

The development of new pharmaceutical agents often relies on the synthesis of novel molecular scaffolds that can interact with biological targets. Substituted aminophenols are recognized as important intermediates in the synthesis of pharmaceutically relevant molecules. nih.govpharmacy180.com For example, derivatives of p-aminophenol are known for their analgesic and antipyretic properties, with paracetamol being a prominent example. nih.govpharmacy180.com The synthesis of analogues of such drugs is an active area of research aimed at improving efficacy and reducing side effects. nih.gov

This compound, with its unique substitution pattern, can serve as a precursor for the synthesis of advanced pharmaceutical scaffolds. The amino group can be acylated or alkylated, and the phenolic hydroxyl group can be modified to introduce different functionalities, leading to a diverse range of potential drug candidates. The chloro and methoxy substituents can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The synthesis of a series of 2-amino-5-benzoyl-4-(2-furyl)thiazoles as adenosine (B11128) A(2A) receptor antagonists demonstrates how amino-substituted heterocycles can be developed into potent and selective therapeutic agents. nih.gov The versatility of this compound makes it a valuable starting material for combinatorial chemistry approaches to generate libraries of compounds for high-throughput screening and drug discovery programs.

Development of Functional Materials Utilizing this compound Derivatives

The intrinsic electronic and structural properties of this compound and its derivatives make them promising candidates for the development of novel functional materials. The interplay between the electron-donating amino and methoxy groups and the electron-withdrawing chloro group can lead to interesting optical and electronic behaviors.

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in optical communications, data storage, and optical signal processing. tcichemicals.comjhuapl.edu The NLO response of organic molecules is often associated with the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. jhuapl.edu This arrangement facilitates intramolecular charge transfer upon excitation, leading to a large second-order hyperpolarizability (β), a key parameter for second-harmonic generation (SHG).

Derivatives of this compound can be designed to possess significant NLO properties. The amino and methoxy groups act as electron donors, while the chloro group has a modest electron-withdrawing effect. By introducing a strong electron-acceptor group, such as a nitro or cyano group, into the aromatic ring or by forming Schiff base derivatives with aldehydes bearing acceptor groups, it is possible to create molecules with a pronounced donor-acceptor character. Such engineered molecules could exhibit substantial NLO activity. The table below lists some key components for designing organic NLO materials.

| Component | Role | Example |

| Electron-Donating Group | Pushes electron density into the π-system | Amino (-NH2), Methoxy (-OCH3) |

| Electron-Accepting Group | Pulls electron density from the π-system | Nitro (-NO2), Cyano (-CN) |

| π-Conjugated System | Facilitates electron delocalization | Benzene (B151609) ring, Stilbene |

Coordination polymers and metal-organic frameworks (MOFs) are a class of materials constructed from metal ions or clusters linked by organic ligands. mdpi.comfrontiersin.orgnih.gov These materials have attracted significant attention due to their tunable structures and potential applications in gas storage, catalysis, and sensing. The ability of this compound to act as a ligand for metal ions opens up possibilities for the construction of novel coordination polymers.

The amino and phenolic hydroxyl groups of this compound can coordinate to metal centers, acting as a bidentate chelating ligand. derpharmachemica.com The formation of stable five- or six-membered chelate rings with transition metal ions is a common feature of o-aminophenol-based ligands. derpharmachemica.com The resulting metal complexes can then be linked together through various strategies to form extended one-, two-, or three-dimensional networks. For instance, additional coordinating sites could be introduced into the molecule, or bridging co-ligands could be employed to connect the metal-aminophenol units. hhu.de The presence of the chloro and methoxy substituents can influence the packing of the coordination polymer and the properties of the resulting material. The synthesis of a two-dimensional copper p-aminophenol metal-organic framework demonstrates the feasibility of using aminophenols as ligands in the creation of such materials. mdpi.com

The electrochemical properties of aminophenol derivatives make them suitable for applications in electrochemical sensors. The phenolic hydroxyl group and the amino group can undergo redox reactions, providing a basis for electrochemical detection. The electropolymerization of aminophenols on an electrode surface can create a stable and active film for sensing applications.

Derivatives of this compound could be utilized to develop electrochemical sensors for various analytes. The polymer film derived from the electropolymerization of this compound would possess a unique combination of functional groups that could interact with target molecules. The chloro and methoxy groups can modulate the electronic properties of the polymer, potentially enhancing its sensitivity and selectivity. The development of electrochemical sensors based on the immobilization of enzymes or other biorecognition elements within a polymer matrix derived from substituted aminophenols is a promising area of research.

Analytical Methodologies for 2 Amino 5 Chloro 4 Methoxyphenol

Chromatographic Techniques for Separation and Quantification

Detailed and validated chromatographic methods for the separation and quantification of 2-Amino-5-Chloro-4-methoxyphenol are not described in the available scientific literature.

High-Performance Liquid Chromatography (HPLC) Method Development

No specific High-Performance Liquid Chromatography (HPLC) methods developed for the analysis of this compound have been published. While HPLC is a common technique for the analysis of phenolic compounds, the specific parameters such as column type, mobile phase composition, flow rate, and detector wavelength for this particular analyte have not been documented.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

There is no publicly available information detailing the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment and identification of this compound. Although GC-MS is a powerful tool for the analysis of volatile and semi-volatile organic compounds, specific methods, including derivatization protocols that might be necessary for this compound, retention times, and mass spectral data, have not been reported.

Spectrophotometric Methods for Quantitative Analysis

Specific spectrophotometric methods for the quantitative analysis of this compound are not available in the reviewed literature. While it is plausible that UV-Vis spectrophotometry could be used, given the phenolic structure, no studies have been found that detail the molar absorptivity, optimal wavelength for analysis, or the development of a quantitative assay based on this technique.

Method Validation and Accuracy in Analytical Applications

As no specific analytical methods for this compound have been published, there is consequently no information available regarding the validation of such methods. Key validation parameters, including accuracy, precision, linearity, range, specificity, limit of detection (LOD), and limit of quantitation (LOQ), have not been established for any analytical procedure for this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-5-Chloro-4-methoxyphenol, and what key intermediates are involved?

- Methodological Answer : Synthesis typically begins with 4-methoxyphenol, where selective chlorination at the 5-position is achieved using reagents like N-chlorosuccinimide (NCS). Subsequent nitration introduces a nitro group, which is reduced to an amino group via catalytic hydrogenation (e.g., Pd/C). Protecting groups (e.g., acetyl) are critical to prevent side reactions during chlorination. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield and purity .

Q. What analytical techniques are essential for confirming the identity of this compound post-synthesis?

- Methodological Answer : Combine High-Resolution Mass Spectrometry (HRMS) for molecular formula verification with ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm). Infrared Spectroscopy (IR) identifies functional groups (N-H stretch ~3400 cm⁻¹, C-O-C ~1250 cm⁻¹). Cross-reference spectral data with structurally similar compounds to validate assignments .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

- Methodological Answer : Adhere to GHS Category 2 guidelines: use fume hoods for weighing/dispensing, wear nitrile gloves, and store in amber glass containers under inert gas to prevent oxidation. For spills, neutralize with 5% acetic acid before disposal. Emergency eye exposure requires 15+ minutes of flushing with saline, followed by medical evaluation .

Advanced Research Questions

Q. How can researchers resolve conflicting literature reports on the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Design a matrix of reactions varying solvent polarity (DMF vs. THF), temperature (25°C vs. 60°C), and base strength (K₂CO₃ vs. DBU). Monitor intermediates via TLC and characterize products with LC-MS . Computational modeling (e.g., DFT calculations) can predict activation energies for competing pathways. Studies on chloro-methoxybenzene analogs suggest steric hindrance from the methoxy group slows substitution at the 4-position .

Q. What experimental approaches validate the oxidative stability of this compound in biological matrices?

- Methodological Answer : Conduct forced degradation studies : expose the compound to 3% H₂O₂ (oxidative stress) or UV light (photolysis) for 24–72 hours. Analyze degradation products via LC-MS/MS (e.g., quinone formation from phenol oxidation). Compare stability in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2). Antioxidants like ascorbic acid (1 mM) can mitigate degradation, as shown in pharmacokinetic studies of phenolic amines .

Q. What methodologies address discrepancies in the reported biological activity of this compound derivatives across cell-based assays?

- Methodological Answer : Standardize assays using isogenic cell lines (e.g., HEK293 vs. HepG2) and pre-treat compounds with DMSO (<0.1% v/v) to ensure solubility. Perform dose-response curves (0.1–100 µM) with positive controls (e.g., doxorubicin for cytotoxicity). Validate intracellular concentrations via HPLC-UV after cell lysis. Studies on aminochlorophenols highlight redox-sensitive mechanisms requiring controlled glutathione levels .

Q. How should researchers design experiments to investigate the tautomeric behavior of this compound in solution?

- Methodological Answer : Use variable-temperature NMR in DMSO-d₆ to observe proton exchange between amino and hydroxyl tautomers. UV-Vis spectroscopy at pH 2–12 tracks tautomer-specific absorbance shifts (e.g., λmax ~280 nm for enol form). Molecular dynamics simulations (AMBER force field) model solvent effects on tautomeric equilibrium. Crystallographic data for related methoxyphenols show intramolecular H-bonding stabilizes specific tautomers .

Data Contradiction Analysis

Q. How to reconcile conflicting melting points reported for this compound derivatives?

- Methodological Answer : Perform Differential Scanning Calorimetry (DSC) at 5°C/min to detect polymorphs. Recrystallize from solvents of varying polarity (water vs. ethanol) to isolate crystalline forms. Compare results with single-crystal X-ray diffraction data (e.g., C=O···H-N interactions in ). Purity discrepancies due to hygroscopicity require Karl Fischer titration for moisture content .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.